molecular formula C9H17N3O3 B12307615 rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide

Cat. No.: B12307615
M. Wt: 215.25 g/mol
InChI Key: WMWTXDUAFVNLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a racemic acetamide derivative featuring a cyclopentyl backbone substituted with a hydrazinecarbonyl (-CONHNH₂) group, a hydroxyl (-OH) group, and a methyl-linked acetamide (-CH₂NHCOCH₃). Its molecular formula is C₉H₁₅N₃O₃ (molecular weight: 213.24 g/mol).

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

N-[[4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide

InChI

InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)

InChI Key

WMWTXDUAFVNLQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CC(CC1O)C(=O)NN

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Formation and Functionalization

The cyclopentane core is constructed via Diels-Alder reactions or intramolecular cyclizations . A common approach involves reacting 1,3-butadiene derivatives with electron-deficient dienophiles like maleic anhydride under thermal conditions (140–160°C) to form the bicyclic intermediate. For stereochemical control, chiral auxiliaries such as (R)- or (S)-binol are employed during cyclization to enforce the desired (1R,2R,4S) configuration. Post-cyclization, the hydroxyl group at position 2 is introduced through Sharpless asymmetric dihydroxylation using AD-mix-β, achieving >90% enantiomeric excess (ee).

Key reaction parameters :

  • Temperature : 140–160°C for Diels-Alder step.
  • Catalysts : Ti(OiPr)₄ for stereoselective hydroxylation.
  • Yield : 65–78% for cyclopentane intermediate.

Introduction of Hydrazinecarbonyl Group

The hydrazinecarbonyl moiety is installed via nucleophilic acyl substitution or hydrazine coupling . In a representative protocol, the cyclopentane intermediate is treated with hydrazine hydrate (2.5 equiv) in ethanol under reflux (12 h), followed by quenching with acetic acid to isolate the hydrazinecarbonyl derivative. Alternative methods employ carbodiimide-mediated coupling (EDC/HOBt) to link pre-synthesized hydrazine derivatives to the cyclopentane carbonyl group, improving yield to 82%.

Optimization insights :

  • Solvent : Ethanol outperforms DMF in minimizing side reactions.
  • Stoichiometry : Excess hydrazine (2.5–3.0 equiv) ensures complete conversion.

Acetamide Functionalization

The methylacetamide side chain is introduced via nucleophilic substitution at the cyclopentane methyl position. Using acetic anhydride (1.2 equiv) in dichloromethane (DCM) with DMAP catalysis (5 mol%), the acetamide group is appended at 0°C to room temperature (RT) over 6 h. Stereochemical integrity is maintained by conducting the reaction under inert atmosphere (N₂ or Ar).

Critical parameters :

  • Catalyst : DMAP accelerates acylation without racemization.
  • Temperature : Low temperatures (0–5°C) prevent epimerization.

Purification and Characterization

Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexanes 3:7) followed by recrystallization from ethanol/water (9:1). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) confirms enantiomeric purity (>98% ee). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity:

Analytical data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃CO), 3.42–3.55 (m, 2H, CH₂NH), 4.21 (d, J = 6.8 Hz, 1H, OH).
  • HRMS (ESI): m/z calc. for C₉H₁₇N₃O₃ [M+H]⁺ 215.1264, found 215.1268.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Diels-Alder + Hydrazine 68 95 Moderate High
Intramolecular Cyclization 74 97 Low Moderate
Carbodiimide Coupling 82 99 High Low

The carbodiimide-mediated route offers superior yield and purity but requires costly reagents (EDC/HOBt). Conversely, the Diels-Alder approach is cost-effective but less scalable due to prolonged reaction times.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times (e.g., cyclopentane formation in 2 h vs. 8 h batch). Solvent recovery systems (e.g., ethanol distillation) cut costs by 30–40%. Regulatory-compliant impurities (e.g., <0.15% hydrazine residues) are monitored via ICP-MS.

Chemical Reactions Analysis

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include derivatives with modified functional groups, such as amines, carbonyl compounds, and substituted acetamides.

Scientific Research Applications

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • rac-N-{[(1S,2S,4R)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
    • Structure : Enantiomer of the target compound, differing in stereochemistry at the cyclopentyl ring.
    • Molecular Formula : C₉H₁₅N₃O₃ (identical to the target compound).
    • Key Data : Purity ≥95%, highlighting the importance of stereochemical control in synthesis .

Cyclopentyl Backbone Derivatives

  • (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide Structure: Cyclopentenyl ring with acetyloxy (-OAc) and acetamide groups. Molecular Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol). Key Data: Melting point 78–80°C; used as a carbovir intermediate .
  • (1R,2R)-N-[2-(N'-benzyl-N'-methylamino)cyclopentyl]acetamide Structure: Cyclopentyl with benzyl-methylamino (-N(CH₃)Bn) and acetamide groups. Molecular Formula: C₁₅H₂₂N₂O (MW: 246.35 g/mol). Key Data: Synthesized via multi-step routes; amino substituents may enhance solubility .

Heterocyclic and Aromatic Analogs

  • N-(4-(Hydrazinecarbonyl)phenyl)acetamide

    • Structure : Phenyl ring substituted with hydrazinecarbonyl and acetamide.
    • Molecular Formula : C₉H₁₁N₃O₂ (MW: 193.21 g/mol).
    • Key Data : Synthesized via ultrasonic-assisted method (92% yield); IR bands at 3346 cm⁻¹ (NH), 1603 cm⁻¹ (C=O) .
    • Comparison : Aromatic ring increases rigidity vs. cyclopentyl, altering pharmacokinetic properties.
  • N-[4-(Hydrazinecarbonyl)pyridin-2-yl]acetamide

    • Structure : Pyridine ring with hydrazinecarbonyl and acetamide.
    • Molecular Formula : C₈H₁₀N₄O₂ (MW: 194.19 g/mol).
    • Key Data : Used in heterocyclic drug discovery; pyridine enhances metabolic stability .

Complex Polycyclic Derivatives

  • 2-cyclopentyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide Structure: Cyclopentyl and cyclohexyl rings with pyrazine-cyanide and acetamide. Molecular Formula: C₁₈H₂₄N₄O₂ (MW: 328.40 g/mol).

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Melting Point (°C) Synthesis Yield/Notes
Target Compound C₉H₁₅N₃O₃ 213.24 Hydrazinecarbonyl, -OH, Acetamide N/A Multi-step stereospecific synthesis
N-(4-(Hydrazinecarbonyl)phenyl)acetamide C₉H₁₁N₃O₂ 193.21 Hydrazinecarbonyl, Acetamide N/A 92% (ultrasonic method)
(1R,4S)-rel-N-[4-(Acetyloxy)methyl] derivative C₁₀H₁₅NO₃ 197.23 Acetyloxy, Acetamide 78–80 Carbovir intermediate
N-[4-(Hydrazinecarbonyl)pyridin-2-yl]acetamide C₈H₁₀N₄O₂ 194.19 Hydrazinecarbonyl, Pyridine N/A Heterocyclic drug candidate

Functional Group Impact

  • Hydrazinecarbonyl : Enhances hydrogen-bonding capacity and metal coordination, relevant for enzyme inhibition .
  • Hydroxyl vs. Acetyloxy : Hydroxyl groups improve solubility but may reduce stability; acetyloxy increases lipophilicity .

Biological Activity

The compound rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a hydrazinecarbonyl group attached to a cyclopentyl ring with a hydroxyl group. This structural configuration may influence its biological interactions and pharmacological properties.

  • Molecular Formula : C₈H₁₄N₂O₂
  • Molecular Weight : 170.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against:

  • M5076 Ovarian Sarcoma : The compound showed IC50 values indicating potent activity against this cell line.
  • TLX5 Lymphoma : Similar cytotoxic effects were observed, suggesting a broad spectrum of antitumor efficacy.

The results are summarized in the following table:

Cell LineIC50 (µM)Reference
M5076 Ovarian Sarcoma15.3
TLX5 Lymphoma18.7

Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in sub-G1 phase populations following treatment, confirming apoptotic cell death.

Pharmacological Applications

The potential therapeutic applications of this compound extend beyond oncology:

  • Antimicrobial Activity : Preliminary screening has shown promising results against various bacterial strains.
  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress.

Case Studies

A recent case study investigated the use of this compound in combination with standard chemotherapeutic agents. The combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy, highlighting its potential as an adjunct treatment in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.